molecular formula C12H15FN6O2S B2637308 5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine CAS No. 2380175-01-7

5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine

Cat. No.: B2637308
CAS No.: 2380175-01-7
M. Wt: 326.35
InChI Key: MHUNGRICTIPEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, imidazole, sulfonyl, piperazine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the fluorine, imidazole, and piperazine groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the imidazole or pyrimidine rings.

    Substitution: The fluorine atom and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with fluorine, imidazole, or piperazine substitutions. Examples include:

  • 5-fluoro-4-(1H-imidazole-4-yl)pyrimidine
  • 4-(1H-imidazole-4-sulfonyl)piperazine
  • 6-methylpyrimidine derivatives

Uniqueness

What sets 5-fluoro-4-[4-(1H-imidazole-4-sulfonyl)piperazin-1-yl]-6-methylpyrimidine apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-fluoro-4-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN6O2S/c1-9-11(13)12(17-8-15-9)18-2-4-19(5-3-18)22(20,21)10-6-14-7-16-10/h6-8H,2-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUNGRICTIPEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)S(=O)(=O)C3=CN=CN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.